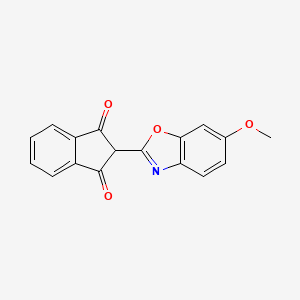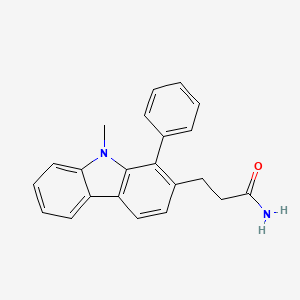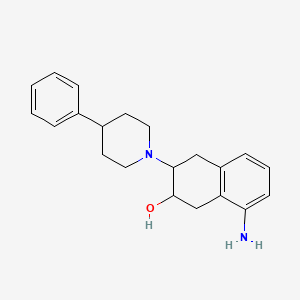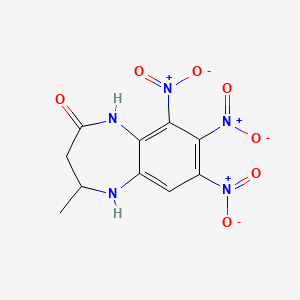
(10R)-2-Oxononadecan-10-YL naphthalene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(10R)-2-Oxononadecan-10-YL naphthalene-2-carboxylate is a complex organic compound that combines a long-chain fatty acid derivative with a naphthalene carboxylate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (10R)-2-Oxononadecan-10-YL naphthalene-2-carboxylate typically involves esterification reactions. One common method is the reaction between (10R)-2-oxononadecanoic acid and naphthalene-2-carboxylic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(10R)-2-Oxononadecan-10-YL naphthalene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various ester derivatives.
Aplicaciones Científicas De Investigación
(10R)-2-Oxononadecan-10-YL naphthalene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (10R)-2-Oxononadecan-10-YL naphthalene-2-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active components, which then interact with cellular pathways. The naphthalene moiety may intercalate with DNA, affecting gene expression and cellular functions. Additionally, the long-chain fatty acid derivative can integrate into cell membranes, altering membrane fluidity and function.
Comparación Con Compuestos Similares
Similar Compounds
(10R)-2-Oxononadecan-10-YL benzoate: Similar structure but with a benzoate ester instead of a naphthalene carboxylate.
(10R)-2-Oxononadecan-10-YL phenylacetate: Contains a phenylacetate ester group.
(10R)-2-Oxononadecan-10-YL salicylate: Features a salicylate ester group.
Uniqueness
(10R)-2-Oxononadecan-10-YL naphthalene-2-carboxylate is unique due to the presence of the naphthalene moiety, which imparts distinct chemical and biological properties. The naphthalene ring system can engage in π-π interactions and has a higher degree of aromaticity compared to other similar compounds, making it particularly useful in applications requiring strong molecular interactions.
Propiedades
Número CAS |
854018-85-2 |
|---|---|
Fórmula molecular |
C30H44O3 |
Peso molecular |
452.7 g/mol |
Nombre IUPAC |
[(10R)-2-oxononadecan-10-yl] naphthalene-2-carboxylate |
InChI |
InChI=1S/C30H44O3/c1-3-4-5-6-7-10-13-20-29(21-14-11-8-9-12-17-25(2)31)33-30(32)28-23-22-26-18-15-16-19-27(26)24-28/h15-16,18-19,22-24,29H,3-14,17,20-21H2,1-2H3/t29-/m1/s1 |
Clave InChI |
IFVNVFQJWVCNJO-GDLZYMKVSA-N |
SMILES isomérico |
CCCCCCCCC[C@H](CCCCCCCC(=O)C)OC(=O)C1=CC2=CC=CC=C2C=C1 |
SMILES canónico |
CCCCCCCCCC(CCCCCCCC(=O)C)OC(=O)C1=CC2=CC=CC=C2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methanone, (3-hydroxyphenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl-](/img/structure/B14203192.png)

![Methanone, [3-[(2S)-1-methyl-2-pyrrolidinyl]-4-pyridinyl]phenyl-](/img/structure/B14203205.png)

![Trimethoxy{4-[2-(tributylstannyl)ethyl]phenyl}silane](/img/structure/B14203212.png)
![[5-(Cyclohex-2-en-1-ylidene)pent-4-en-1-yl]benzene](/img/structure/B14203214.png)

![6-(4-Fluorophenyl)-2,4-bis(2-methoxyethoxy)pyrido[3,2-d]pyrimidine](/img/structure/B14203219.png)
amino}-1-diazonioprop-1-en-2-olate](/img/structure/B14203220.png)


